[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone
Overview
Description
[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone: is an organic compound with the molecular formula C20H12Br2O2 and a molecular weight of 444.12 g/mol . This compound is characterized by the presence of two bromobenzoyl groups attached to a central phenyl ring, making it a dibromo derivative of benzophenone. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone typically involves the reaction of bromobenzene with terephthaloyl chloride in the presence of a suitable catalyst . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized compounds .
Biology: The compound is used in biological research to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of new pharmaceuticals and bioactive molecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and in the study of drug-receptor interactions.
Industry: Industrially, the compound is used in the production of specialty chemicals, polymers, and advanced materials. It is also used in the development of new catalysts and materials for various applications.
Mechanism of Action
The mechanism of action of [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The bromine atoms in the compound play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
[3,5-bis(4-bromobenzoyl)phenyl]-(4-bromophenyl)methanone: This compound has an additional bromobenzoyl group, making it more complex and potentially more reactive.
[4-(4-bromobenzoyl)phenyl]-(4-chlorophenyl)methanone: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and properties.
Uniqueness: [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone is unique due to its specific structure and the presence of two bromobenzoyl groups. This makes it highly versatile in various chemical reactions and applications. Its bromine atoms contribute to its distinct reactivity and interaction with other molecules, setting it apart from similar compounds.
Properties
IUPAC Name |
[4-(4-bromobenzoyl)phenyl]-(4-bromophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWHQOBLFPHATE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294553 | |
Record name | benzene-1,4-diylbis[(4-bromophenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52497-29-7 | |
Record name | NSC97076 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzene-1,4-diylbis[(4-bromophenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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